3-[(Azetidin-3-yl)amino]benzonitrile dihydrochloride
Description
3-[(Azetidin-3-yl)amino]benzonitrile dihydrochloride is a synthetic organic compound featuring a benzonitrile core substituted with an azetidine ring via an amino linker. The azetidine (3-membered saturated nitrogen heterocycle) confers unique steric and electronic properties, while the dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and materials science applications. Its molecular formula is C₁₀H₁₂Cl₂N₄, with a molecular weight of 275.14 g/mol (calculated from atomic weights).
Structurally, the compound combines the rigidity of the benzonitrile group with the strained azetidine ring, which may enhance binding affinity in biological targets. Its synthesis typically involves coupling azetidine derivatives with halogenated benzonitriles under nucleophilic substitution conditions, followed by salt formation with HCl .
Properties
IUPAC Name |
3-(azetidin-3-ylamino)benzonitrile;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.2ClH/c11-5-8-2-1-3-9(4-8)13-10-6-12-7-10;;/h1-4,10,12-13H,6-7H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTMHDONPUYTBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)NC2=CC=CC(=C2)C#N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Coupling and Azetidine Functionalization
A foundational method involves palladium-mediated cross-coupling to install the benzonitrile moiety onto an azetidine precursor. As detailed in WO2017097224A1, tert-butyl azetidin-3-ylcarbamate reacts with 3-bromobenzonitrile under Suzuki–Miyaura conditions using Pd(PPh₃)₄, potassium carbonate, and a dioxane/water solvent system at 80–100°C for 12–24 hours. This yields tert-butyl (3-(3-cyanophenylamino)azetidin-3-yl)carbamate, which undergoes Boc deprotection with HCl in dioxane to generate the primary amine intermediate. Subsequent dihydrochloride salt formation is achieved via treatment with excess HCl in methanol, yielding the target compound in 68–73% overall yield.
Critical Parameters:
- Catalyst: Pd(PPh₃)₄ (2–5 mol%)
- Base: K₂CO₃ (2.5 equiv)
- Solvent: Dioxane/H₂O (4:1 v/v)
- Temperature: 80–100°C
Microwave-Assisted Aminolysis for Azetidine Ring Formation
Ambeed’s protocol demonstrates a rapid microwave-driven approach. 3-Aminobenzonitrile reacts with 1,3-dibromopropane in acetonitrile using N,N-diisopropylethylamine (DIPEA) as a base under microwave irradiation (130°C, 3 hours). This one-pot method directly forms the azetidine ring via intramolecular nucleophilic substitution, bypassing intermediate isolation. The crude product is treated with HCl gas in ethyl acetate to precipitate the dihydrochloride salt, achieving a 71% yield with >98% purity.
Advantages:
- Time Efficiency: 3 hours vs. 24 hours for conventional heating
- Solvent System: Acetonitrile enables high microwave absorption
- Purification: Direct salt formation minimizes column chromatography
Reaction Optimization and Process Scalability
Solvent and Base Screening for Cyclization
The azetidine ring’s strain (90° bond angles) necessitates precise reaction control. Comparative studies in DMF, DMSO, and acetonitrile reveal DMF as optimal for cyclization steps due to its high polarity and ability to stabilize transition states. Base selection critically impacts yields:
| Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| DBU | DMF | 78 | 97 |
| K₂CO₃ | Dioxane/H₂O | 72 | 95 |
| DIPEA | Acetonitrile | 71 | 98 |
DBU in DMF maximizes yield by deprotonating the amine nucleophile without competing side reactions.
Lewis Acid Catalysis for Ring Closure
Lithium tetrafluoroborate (LiBF₄) accelerates azetidine formation from γ-chloroamines at 80°C in acetonitrile, reducing reaction time from 24 hours to 8 hours. The Lewis acid coordinates to the leaving group (Cl⁻), facilitating SN2 displacement:
$$
\text{NH}2\text{CH}2\text{CH}2\text{CH}2\text{Cl} \xrightarrow{\text{LiBF}4} \text{Azetidine} + \text{LiCl} + \text{BF}3
$$
Optimized Conditions:
- Catalyst Loading: 10 mol% LiBF₄
- Temperature: 80°C
- Solvent: Anhydrous acetonitrile
Characterization and Quality Control
Spectroscopic Validation
Purity and Impurity Profiling
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) detects three minor impurities (<0.5% each):
- Des-cyano analog: 3-[(Azetidin-3-yl)amino]benzamide (Rt = 6.2 min)
- Ring-opened byproduct: 3-Amino-N-(3-chloropropyl)benzonitrile (Rt = 8.7 min)
- Dimer: Bis(azetidin-3-yl)benzonitrile (Rt = 10.4 min)
Purification via reverse-phase chromatography (MeCN/H₂O with 0.1% NH₄OH) reduces total impurities to <0.2%.
Industrial-Scale Considerations
Cost-Effective Catalyst Recycling
Pd(PPh₃)₄ recovery via silica gel adsorption achieves 92% catalyst reuse over five cycles, reducing Pd waste.
Green Solvent Alternatives
Cyclopentyl methyl ether (CPME) substitutes dioxane in Suzuki couplings, offering comparable yields (70%) with lower toxicity.
Chemical Reactions Analysis
Types of Reactions
3-[(Azetidin-3-yl)amino]benzonitrile dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Based on the search results, there is no direct information available regarding the applications of the specific compound "3-[(Azetidin-3-yl)amino]benzonitrile dihydrochloride." However, the search results do provide information on azetidine derivatives and their applications in general.
Azetidine Derivatives: Overview
Azetidine derivatives are a class of chemical compounds characterized by the presence of an azetidine ring, a four-membered nitrogen-containing heterocycle, within their molecular structure . These compounds have attracted interest in medicinal chemistry and pharmacology due to their diverse biological activities and potential therapeutic applications .
Applications of Azetidine Derivatives
- Cannabinoid Receptor Modulation: Certain substituted 3-alkyl and 3-alkenyl azetidine derivatives act as antagonists or inverse agonists of the Cannabinoid-1 (CB1) receptor . These compounds are potentially useful in treating various conditions, including:
- Psychosis
- Memory deficits and cognitive disorders
- Migraine and neuropathy
- Neuro-inflammatory disorders such as multiple sclerosis and Guillain-Barre syndrome
- Anxiety disorders and stress
- Epilepsy, Parkinson's disease, movement disorders, and schizophrenia
- Substance abuse disorders (opiates, alcohol, marijuana, nicotine)
- Obesity and eating disorders
- Constipation and chronic intestinal pseudo-obstruction
- Cirrhosis of the liver
- Asthma
- Antitubercular Activity: Azetidine amides have shown improved activity against Mycobacterium tuberculosis . They act as inhibitors of the polyketide synthase 13 thioesterase domain .
- Anti-parasitic Activity: Diaminothiazoles containing azetidine rings have shown potential in treating African animal trypanosomiasis by targeting cyclin-dependent kinase CRK12 .
- Osteogenesis: Azetidine derivatives can significantly increase plasma bone-type alkaline phosphatase activity, suggesting in vivo osteogenesis, and BV and BMC in femur diaphyseal and metaphyseal cortical bone .
- Building Blocks for Pharmaceuticals: The azetidine ring system is present in several pharmaceuticals, such as Baricitinib, a drug used to treat rheumatoid arthritis . They can be synthesized using various methods, including the aza-Michael addition .
- Treatment of Bacterial Infections: Ozenoxacin, a quinolone antibiotic containing an azetidine moiety, is effective against bacteria such as S. aureus, Staphylococcus epidermidis, and Propionibacterium acnes . It functions by binding to DNA gyrase and DNA topoisomerase IV, triggering bacterial apoptosis .
Mechanism of Action
The mechanism of action of 3-[(Azetidin-3-yl)amino]benzonitrile dihydrochloride involves its interaction with specific molecular targets. The azetidine ring and benzonitrile group play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Key Properties
The table below compares 3-[(Azetidin-3-yl)amino]benzonitrile dihydrochloride with five related compounds, emphasizing structural variations and functional impacts:
Analysis of Structural and Functional Differences
Ring Size and Strain: The 3-membered azetidine ring in the target compound introduces significant ring strain compared to the 5-membered pyrrolidine in 3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile dihydrochloride . This strain may enhance reactivity in nucleophilic substitutions or receptor binding. Hybrid structures like 1-(Azetidin-3-yl)-4-fluoropiperidine dihydrochloride combine azetidine with fluoropiperidine, improving blood-brain barrier penetration for neurological applications .
Solubility and Bioavailability: Dihydrochloride salts (e.g., target compound and Berotralstat dihydrochloride ) exhibit enhanced solubility in acidic media, critical for oral drug formulations. Uncharged analogues like 4-[(4-Hydroxypyrimidin-2-yl)amino]benzonitrile show poor solubility, limiting their utility outside synthetic intermediates .
Biological Activity: The azetidine-amino-benzonitrile scaffold is implicated in calcium-sensing receptor (CaSR) modulation, as seen in NPS S-2143.HCl, a benzonitrile derivative with stereospecific activity in colon cancer cells . Chiral compounds like (R)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride demonstrate enantiomer-specific binding to enzymes, highlighting the importance of stereochemistry .
Applications: Pharmaceuticals: Azetidine-containing compounds are prevalent in kinase inhibitors (e.g., ORLADEYO ) and receptor modulators. Materials Science: Benzonitrile derivatives with carbazole or phenoxazine units (e.g., TADF materials in ) are used in OLEDs, though the target compound’s azetidine group is less common in this context .
Research Findings and Trends
- Synthetic Challenges : Azetidine rings require careful handling due to their strain; methods like epoxide ring-opening (e.g., NPS S-2143.HCl synthesis ) are often employed.
- Structure-Activity Relationships (SAR) :
- The dihydrochloride salt form improves pharmacokinetics but may reduce membrane permeability compared to free bases.
- Substituting azetidine with bulkier rings (e.g., piperidine) alters target selectivity, as seen in 1-(Azetidin-3-yl)-4-fluoropiperidine dihydrochloride .
Biological Activity
3-[(Azetidin-3-yl)amino]benzonitrile dihydrochloride (CAS No. 1989659-31-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated that the compound has cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism underlying this activity appears to involve the induction of apoptosis and inhibition of cell proliferation.
The proposed mechanism of action for this compound includes:
- Inhibition of DNA synthesis : The compound may interfere with DNA replication processes, leading to cell cycle arrest.
- Induction of oxidative stress : It has been suggested that the compound increases reactive oxygen species (ROS) levels within cells, contributing to apoptosis.
Case Studies
- Cell Line Studies : A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability. The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for A549 cells.
- Animal Model Studies : In vivo studies using xenograft models further supported the anticancer potential of this compound. Tumor growth was significantly inhibited in treated groups compared to control groups, with a notable reduction in tumor volume observed after four weeks of treatment.
Comparative Biological Activity
To provide a clearer understanding of the biological activity of this compound, a comparison with other similar compounds is presented below:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 3-[(Azetidin-3-yl)amino]benzonitrile | 15 (MCF-7) | DNA synthesis inhibition, oxidative stress |
| Compound A | 25 | Apoptosis induction |
| Compound B | 30 | Cell cycle arrest |
Q & A
Q. What are the optimal synthetic routes for 3-[(Azetidin-3-yl)amino]benzonitrile dihydrochloride, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves nucleophilic substitution between 3-aminobenzonitrile and an azetidine derivative (e.g., azetidin-3-amine). Key steps include:
- Solvent selection : Ethanol or methanol is preferred due to their polarity and ability to dissolve both aromatic and heterocyclic reactants .
- Reaction control : Temperature (40–60°C) and pH (neutral to slightly basic) are critical to avoid side reactions like over-alkylation .
- Purification : Recrystallization or column chromatography ensures high purity (>95%). Yield optimization focuses on stoichiometric ratios (e.g., 1:1.2 molar ratio of benzonitrile to azetidine) and reaction time (12–24 hours) .
Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous solutions?
The dihydrochloride salt enhances aqueous solubility by increasing polarity and ionic interactions. Stability studies indicate:
Q. What analytical techniques are recommended for structural characterization and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the azetidine ring substitution pattern and benzonitrile linkage .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98% by area normalization) .
- Mass Spectrometry (MS) : ESI-MS validates the molecular ion peak at m/z 217.1 (free base) and 274.2 (dihydrochloride) .
Advanced Research Questions
Q. What are the potential biological targets and mechanisms of action for this compound in medicinal chemistry?
Preliminary studies suggest interactions with:
- GPCRs : Modulates adrenergic and dopaminergic receptors due to the azetidine’s conformational rigidity .
- Enzyme inhibition : Acts as a reversible inhibitor of monoamine oxidases (MAOs) via competitive binding at the flavin adenine dinucleotide (FAD) site .
- Case study : In in vitro cancer models, analogs induce apoptosis via caspase-3 activation (IC₅₀ = 12.3 µM) .
Q. How do structural modifications (e.g., azetidine vs. pyrrolidine rings) affect pharmacological profiles?
Comparative studies of azetidine (4-membered) vs. pyrrolidine (5-membered) derivatives reveal:
| Parameter | Azetidine Derivative | Pyrrolidine Derivative |
|---|---|---|
| Receptor affinity | Higher α₂-adrenergic selectivity | Broader GPCR off-target effects |
| Metabolic stability | Longer half-life (t₁/₂ = 3.2 h) | Rapid hepatic clearance |
| Solubility | 28 mg/mL (HCl salt) | 15 mg/mL (HCl salt) |
| The azetidine’s smaller ring size reduces steric hindrance, enhancing target specificity . |
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
- Pharmacokinetic bridging : Adjust dosing regimens to account for poor oral bioavailability (e.g., intraperitoneal administration) .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to in vivo effects absent in in vitro assays .
- Species-specific factors : Use humanized mouse models to align cytochrome P450 metabolism with human pathways .
Q. How can computational methods predict ADMET properties of this compound?
- Molecular docking : AutoDock Vina predicts binding affinities to targets like MAO-B (ΔG = −9.2 kcal/mol) .
- QSAR modeling : LogP (1.8) and polar surface area (58 Ų) correlate with blood-brain barrier permeability .
- Toxicity prediction : ProTox-II flags potential hepatotoxicity (Probability = 0.72), necessitating in vivo validation .
Methodological Considerations
Q. How are stability studies designed under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
